molecular formula C25H16ClNO B15043742 2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol

2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol

Cat. No.: B15043742
M. Wt: 381.9 g/mol
InChI Key: MWWGOIYKZCDYAX-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chloro and phenyl group, and a naphthalen-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-4-phenylquinoline with naphthalen-1-ol in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-4-phenylquinolin-2-yl)naphthalen-1-ol is unique due to its combined quinoline and naphthalene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous .

Properties

Molecular Formula

C25H16ClNO

Molecular Weight

381.9 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinolin-2-yl)naphthalen-1-ol

InChI

InChI=1S/C25H16ClNO/c26-18-11-13-23-22(14-18)21(16-6-2-1-3-7-16)15-24(27-23)20-12-10-17-8-4-5-9-19(17)25(20)28/h1-15,28H

InChI Key

MWWGOIYKZCDYAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=CC=CC=C5C=C4)O

Origin of Product

United States

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